Oxyphenonium bromide

Vue d'ensemble

Description

Oxyphenonium bromide is a quaternary ammonium anticholinergic agent. It is primarily used as an adjunct in the treatment of gastric and duodenal ulcers and to relieve visceral spasms. The compound also finds application in the form of eye drops for its mydriatic effect .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxyphenonium bromide can be synthesized through the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 2-(diethylamino)ethanol, followed by quaternization with methyl bromide. The reaction typically requires an acidic catalyst and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and quaternization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.

Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are not commonly used due to the stability of the compound.

Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.

Major Products Formed:

Oxidation: Oxidation products are not typically relevant for this compound.

Reduction: Reduction products are not typically relevant for this compound.

Substitution: The major product of nucleophilic substitution is the corresponding hydroxide salt.

Applications De Recherche Scientifique

Chemical Catalysis

Oxyphenonium bromide has been identified as an effective catalyst in several chemical reactions. Its unique structural properties allow it to coordinate with metal ions, facilitating various processes:

- Hydrolysis of Esters and Amides : this compound can catalyze the hydrolysis of esters and amides, enhancing reaction rates and yields.

- Oxidation of Alcohols : The compound is effective in promoting the oxidation of alcohols, which is crucial in organic synthesis.

- Reduction of Nitro Compounds : It also plays a role in the reduction of nitro compounds, demonstrating its versatility as a catalyst in organic reactions .

Polymerization Processes

In polymer chemistry, this compound has been utilized to initiate polymerization reactions:

- Methyl Methacrylate and Styrene : It catalyzes the polymerization of methyl methacrylate and styrene, producing high-quality polymers with desirable mechanical properties and thermal stability.

- Vinyl Acetate : The compound is also effective in the polymerization of vinyl acetate, contributing to the development of various plastic materials .

Dyeing and Printing Applications

This compound exhibits promising properties as a dyeing agent:

- Textile Dyeing : Its ability to coordinate with metal ions makes it effective for dyeing textile fibers. This coordination enhances the oxidation processes necessary for fiber coloration.

- Reduction of Azo Dyes : The compound can catalyze the reduction of azo dyes, broadening the spectrum of colors available for textile applications and improving color fastness .

Pharmaceutical Applications

This compound is primarily known for its therapeutic uses:

- Anticholinergic Agent : It acts as an anticholinergic drug, reducing smooth muscle contractions in the gastrointestinal tract. This property makes it useful in treating conditions like irritable bowel syndrome by alleviating visceral spasms .

- Bronchodilation : Research indicates that this compound can provide bronchodilatory effects, making it beneficial for patients with chronic respiratory conditions. Studies have shown that its active enantiomer exhibits superior efficacy compared to its racemic form .

- Antioxidant Properties : It has been investigated for its potential antioxidant effects, which may protect against oxidative stress and inflammation .

Renewable Energy Technologies

Recent studies have explored the use of this compound in solar energy applications:

- Dye-Sensitized Solar Cells : Its optical properties and ability to coordinate with metal ions make this compound a candidate for enhancing the performance of dye-sensitized solar cells. Research indicates significant improvements in photovoltaic performance when this compound is incorporated into these systems .

Case Study 1: this compound in Gastrointestinal Disorders

A clinical study assessed the effectiveness of this compound in patients with irritable bowel syndrome. Results indicated significant relief from abdominal pain and discomfort due to its anticholinergic effects on smooth muscle contraction .

Case Study 2: Bronchodilation Efficacy

In a double-blind crossover trial involving patients with chronic airflow obstruction, this compound demonstrated improved forced expiratory volume compared to placebo, highlighting its potential as a therapeutic agent for respiratory conditions .

Mécanisme D'action

Oxyphenonium bromide exerts its effects through a dual mechanism:

Antimuscarinic Effect: It blocks the muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles.

Musculotropic Effect: It has a direct relaxing effect on smooth muscles, further contributing to its antispasmodic properties.

Comparaison Avec Des Composés Similaires

Atropine: Like oxyphenonium bromide, atropine is an antimuscarinic agent used to treat spasms and reduce secretions. atropine has a broader range of applications, including use as a pre-anesthetic medication.

Hyoscine (Scopolamine): Another antimuscarinic agent, hyoscine is used to treat motion sickness and postoperative nausea. It has a similar mechanism of action but different clinical applications.

Propantheline: This compound is also an antimuscarinic agent used to treat gastrointestinal disorders.

Uniqueness of this compound: this compound is unique in its dual mechanism of action, combining both antimuscarinic and direct musculotropic effects. This makes it particularly effective in treating gastrointestinal spasms and reducing secretions .

Activité Biologique

Oxyphenonium bromide (OxBr) is a quaternary ammonium compound primarily utilized for its anticholinergic properties. It is predominantly used in the management of gastrointestinal disorders, particularly to alleviate spasms and enhance comfort in various conditions such as irritable bowel syndrome (IBS) and bladder dysfunction. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic effects, and relevant case studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated through various studies, revealing important parameters regarding its absorption, distribution, metabolism, and excretion.

Key Pharmacokinetic Findings

- Absorption : After intravenous administration of 2 mg OxBr, the maximum plasma concentration was reached at approximately 15 minutes with a value of 80 ng/ml. The bioavailability after oral administration of 10 mg was found to be 62% .

- Distribution : The volume of distribution (Vd) after IV administration was reported as 60 L, indicating extensive distribution in body tissues .

- Elimination : The elimination half-life was approximately 130 minutes following IV administration and 190 minutes after oral administration .

- Excretion : Renal clearance rates varied depending on the route of administration, with averages of 190 ml/min post-IV, 180 ml/min post-IM, and 140 ml/min post-oral administration. This suggests that renal excretion plays a significant role in the drug's elimination .

Table: Pharmacokinetic Parameters of this compound

| Parameter | IV Administration | Oral Administration |

|---|---|---|

| Maximum Plasma Concentration | 80 ng/ml (15 min) | 5 ng/ml (80 min) |

| Bioavailability | Not applicable | 62% |

| Volume of Distribution (Vd) | 60 L | 93 L |

| Elimination Half-Life | 130 min | 190 min |

| Renal Clearance | 190 ml/min | 140 ml/min |

Biological Activity

This compound exhibits significant biological activity primarily through its anticholinergic effects. It acts by blocking acetylcholine at muscarinic receptors, leading to muscle relaxation and decreased secretions.

Therapeutic Applications

- Gastrointestinal Disorders : OxBr is effective in treating conditions characterized by spasms, such as IBS. Its ability to reduce smooth muscle contractions helps alleviate symptoms associated with these disorders .

- Bladder Dysfunction : Studies have shown that while both this compound and oxybutynin are anticholinergics, only oxybutynin effectively decreases detrusor contractility. Therefore, OxBr may be less favored in treating urinary incontinence compared to oxybutynin .

Case Study Insights

A clinical study involving patients with IBS demonstrated that treatment with this compound significantly improved abdominal pain and discomfort compared to a placebo group. Patients reported a notable decrease in symptom severity over a four-week treatment period .

Research Findings

Recent research has expanded on the mechanisms underlying the action of this compound:

- A study highlighted its suppressive effect on reserpine-stimulated gastric secretion, indicating potential applications in managing gastric hypersecretion disorders .

- Another investigation into the drug's interaction with cyclodextrins revealed that it forms stable complexes that could enhance its solubility and bioavailability, suggesting avenues for improved formulations .

Propriétés

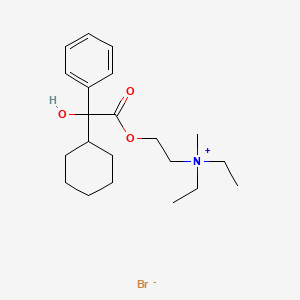

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUPHOKLBPHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-10-2 (bromide) | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048571 | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-04 g/L | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic). | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14214-84-7, 1407-05-2, 50-10-2 | |

| Record name | Oxyphenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5 °C | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.